Ethyl 3-amino-4-phenylbut-2-enoate
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Overview
Description
Ethyl 3-amino-4-phenylbut-2-enoate is an organic compound with the molecular formula C12H15NO2. It is a derivative of butenoic acid and features an amino group and a phenyl group attached to the butenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with aniline in the presence of a base, followed by esterification. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-phenylbut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate biochemical pathways and lead to various physiological effects.
Comparison with Similar Compounds
Ethyl 3-amino-4-phenylbut-2-enoate can be compared with other similar compounds such as:
Ethyl 3-phenylbut-2-enoate: Lacks the amino group, resulting in different reactivity and applications.
Ethyl 4-phenylbut-2-enoate: Has a different substitution pattern, leading to variations in chemical behavior.
Ethyl 3,4-dihydroxycinnamate: Contains hydroxyl groups instead of an amino group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 3-amino-4-phenylbut-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7,9H,2,8,13H2,1H3 |
InChI Key |
YNUYZZJNYFATIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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